molecular formula C12H14O6 B13565504 4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid

4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid

Cat. No.: B13565504
M. Wt: 254.24 g/mol
InChI Key: HQBJEVWUYDHHJR-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid is a substituted benzoic acid derivative characterized by:

  • Methoxy groups at positions 4 and 5 on the benzene ring.
  • A 2-methoxy-2-oxoethyl substituent at position 2, which introduces an ester functional group adjacent to the carboxylic acid moiety.
  • Molecular formula: $ \text{C}{13}\text{H}{16}\text{O}_{7} $, with a molecular weight of 296.26 g/mol.

The methoxy groups enhance lipophilicity, while the ester and carboxylic acid groups contribute to polarity and hydrogen-bonding capabilities. This structural duality allows for diverse interactions in chemical and biological systems, making the compound relevant in pharmaceutical and materials research .

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid

InChI

InChI=1S/C12H14O6/c1-16-9-4-7(5-11(13)18-3)8(12(14)15)6-10(9)17-2/h4,6H,5H2,1-3H3,(H,14,15)

InChI Key

HQBJEVWUYDHHJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxybenzoic acid.

    Methoxy-oxoethyl Substitution:

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid involves its interaction with molecular targets and pathways. The methoxy and oxoethyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Substituents Key Properties Biological/Physical Data
4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid 4,5-OCH₃; 2-(CH₂COOMe) High polarity due to ester and carboxylic acid; moderate acidity (predicted pKa ~3.5–4.5) Limited toxicity data; structural analogs show antimicrobial potential .
4,5-Dimethoxy-2-methylbenzoic acid (CAS 20736-28-1) 4,5-OCH₃; 2-CH₃ Lower acidity (pKa ~4.8) due to electron-donating methyl group; increased lipophilicity. Used as a synthetic intermediate; no reported bioactivity.
4,5-Dimethoxy-2-(phenylthio)benzoic acid 4,5-OCH₃; 2-SPh Sulfur introduces redox activity; higher molecular weight ($ \text{C}{15}\text{H}{14}\text{O}_{4}\text{S} $). Exhibits hydrogen-bonding in crystal structures; potential for metal chelation.
4,5-Dimethoxy-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid 4,5-OCH₃; 2-NHCOCH₂(C₄H₃S) Thiophene moiety enhances π-π stacking; amide group increases hydrogen-bonding capacity. Antimicrobial activity observed in sulfonamide derivatives .
4,5-Dimethoxy-2-(phenylureido)benzoic acid (A65) 4,5-OCH₃; 2-NHCONHPh Ureido group improves solubility in polar solvents; bulky substituent reduces membrane permeability. Tested for cytotoxicity; moderate activity in cell-based assays.
4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid 4,5-OCH₃; 2-NHCONH(CH(CH₃)₂) Tertiary carbamoyl group increases steric hindrance; lowers melting point. Used in peptide synthesis; no reported toxicity.

Key Comparative Insights:

Acidity and Reactivity :

  • The ester group in the target compound enhances acidity at the carboxylic acid (electron-withdrawing effect) compared to 4,5-dimethoxy-2-methylbenzoic acid, where the methyl group is electron-donating .
  • Sulfur-containing analogs (e.g., phenylthio derivatives) exhibit unique redox properties, enabling applications in catalysis or chelation .

Biological Activity :

  • Sulfonamide and chalcone derivatives (e.g., ) show marked antimicrobial activity, suggesting that the target compound’s ester group could be modified for similar applications .
  • Ureido-substituted analogs (e.g., A65) demonstrate moderate cytotoxicity, highlighting the role of hydrogen-bonding substituents in bioactivity .

Crystallographic and Structural Behavior :

  • Related compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid form hydrogen-bonded chains in crystal structures, suggesting similar packing for the target compound .
  • Bulky substituents (e.g., tert-butyl carbamoyl groups) reduce crystallinity, impacting solubility and formulation .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight LogP pKa (Carboxylic Acid) Melting Point (°C)
Target compound 296.26 1.2 ~3.8 Not reported
4,5-Dimethoxy-2-methylbenzoic acid 210.19 2.1 ~4.8 145–147
4,5-Dimethoxy-2-(phenylthio)benzoic acid 291.34 2.8 ~3.5 162–164
A65 (phenylureido derivative) 330.32 1.5 ~3.2 178–180

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